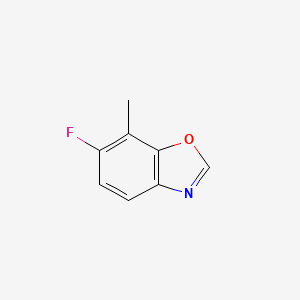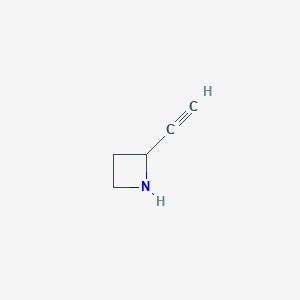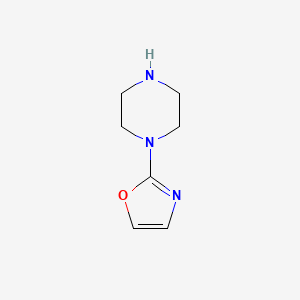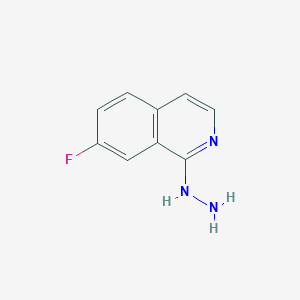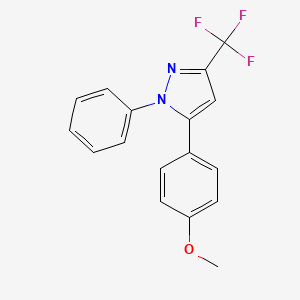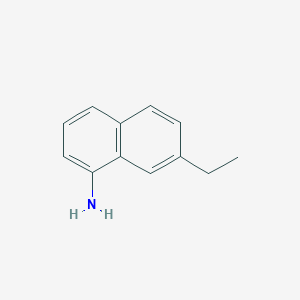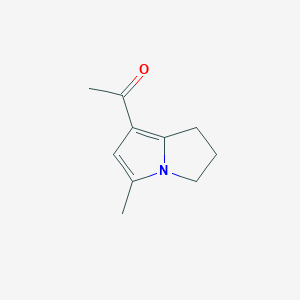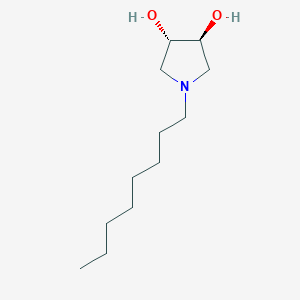
(3S,4S)-1-octylpyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-octylpyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with an octyl group and two hydroxyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-octylpyrrolidine-3,4-diol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The starting materials typically include a pyrrolidine derivative and an octyl halide, which undergo nucleophilic substitution to form the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification of the compound can be achieved through techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
(3S,4S)-1-octylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include PCC, KMnO4, LiAlH4, NaBH4, and various alkyl or aryl halides. The reaction conditions typically involve the use of solvents such as DMSO, THF, or ethanol, and may require specific temperatures and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3S,4S)-1-octylpyrrolidine-3,4-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of (3S,4S)-1-octylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, alteration of cell signaling cascades, and changes in gene expression.
類似化合物との比較
Similar Compounds
(3S,4S)-3-hexyl-4-(®-2-hydroxy-3-phenylpropyl)pyrrolidine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
(3S,4S)-tetflupyrolimet: Another pyrrolidine derivative with distinct functional groups, used in different applications.
Uniqueness
(3S,4S)-1-octylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both an octyl group and two hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
(3S,4S)-1-octylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-13-9-11(14)12(15)10-13/h11-12,14-15H,2-10H2,1H3/t11-,12-/m0/s1 |
InChIキー |
BYCZZZFKLNTWND-RYUDHWBXSA-N |
異性体SMILES |
CCCCCCCCN1C[C@@H]([C@H](C1)O)O |
正規SMILES |
CCCCCCCCN1CC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
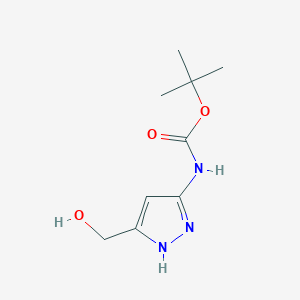
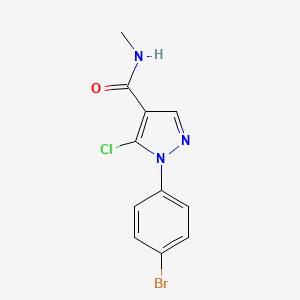
![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)
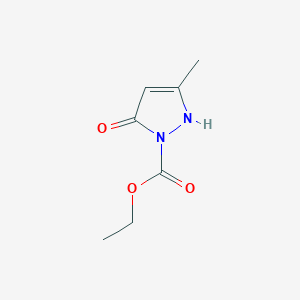
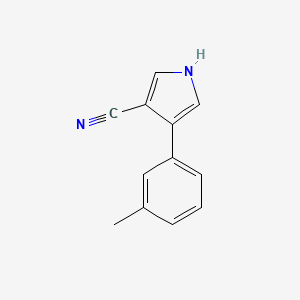
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
